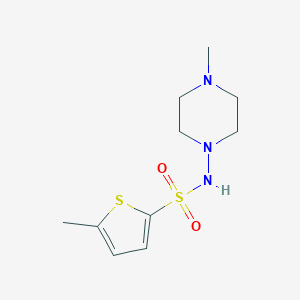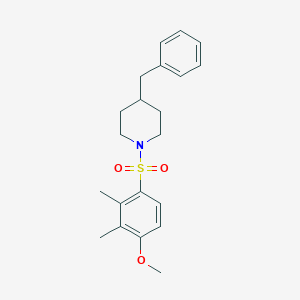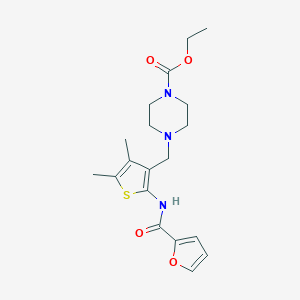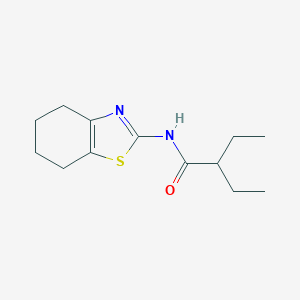![molecular formula C12H12N2O6S2 B256521 2-Cyanoethyl {[2-nitro-4-(methylsulfonyl)phenyl]sulfanyl}acetate](/img/structure/B256521.png)
2-Cyanoethyl {[2-nitro-4-(methylsulfonyl)phenyl]sulfanyl}acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyanoethyl {[2-nitro-4-(methylsulfonyl)phenyl]sulfanyl}acetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a versatile intermediate that can be used in the synthesis of various organic compounds.
Mecanismo De Acción
The mechanism of action of 2-Cyanoethyl {[2-nitro-4-(methylsulfonyl)phenyl]sulfanyl}acetate is not fully understood. However, it is believed to act as a nucleophile, reacting with electrophilic species to form covalent bonds. This compound has been shown to react with various electrophilic species, including epoxides, alkyl halides, and acyl chlorides.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-Cyanoethyl {[2-nitro-4-(methylsulfonyl)phenyl]sulfanyl}acetate have not been extensively studied. However, it has been shown to have low toxicity and is not mutagenic or carcinogenic. This compound has also been shown to have low environmental impact.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-Cyanoethyl {[2-nitro-4-(methylsulfonyl)phenyl]sulfanyl}acetate in lab experiments include its versatility as a building block for the synthesis of various organic compounds, its high yield and purity, and its low toxicity. However, one limitation is that it may not be suitable for certain reactions due to its reactivity with electrophilic species.
Direcciones Futuras
There are several future directions for the use of 2-Cyanoethyl {[2-nitro-4-(methylsulfonyl)phenyl]sulfanyl}acetate in scientific research. One potential application is in the synthesis of novel pharmaceuticals and agrochemicals. This compound may also have potential applications in materials science, including the synthesis of novel polymers and coatings. Additionally, further studies are needed to fully understand the mechanism of action and biochemical and physiological effects of this compound.
Métodos De Síntesis
The synthesis of 2-Cyanoethyl {[2-nitro-4-(methylsulfonyl)phenyl]sulfanyl}acetate involves the reaction between 2-nitro-4-(methylsulfonyl)phenyl mercaptan and chloroacetic acid, followed by the cyanoethylation of the resulting product. This method has been optimized to achieve high yields and purity of the final product.
Aplicaciones Científicas De Investigación
2-Cyanoethyl {[2-nitro-4-(methylsulfonyl)phenyl]sulfanyl}acetate has been extensively used in scientific research due to its potential applications in various fields. It can be used as a building block for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials science. This compound has also been used as a reagent in the synthesis of various heterocyclic compounds.
Propiedades
Nombre del producto |
2-Cyanoethyl {[2-nitro-4-(methylsulfonyl)phenyl]sulfanyl}acetate |
|---|---|
Fórmula molecular |
C12H12N2O6S2 |
Peso molecular |
344.4 g/mol |
Nombre IUPAC |
2-cyanoethyl 2-(4-methylsulfonyl-2-nitrophenyl)sulfanylacetate |
InChI |
InChI=1S/C12H12N2O6S2/c1-22(18,19)9-3-4-11(10(7-9)14(16)17)21-8-12(15)20-6-2-5-13/h3-4,7H,2,6,8H2,1H3 |
Clave InChI |
OZHOTXMUAWJOQW-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)SCC(=O)OCCC#N)[N+](=O)[O-] |
SMILES canónico |
CS(=O)(=O)C1=CC(=C(C=C1)SCC(=O)OCCC#N)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(4-Bromophenoxy)methyl]-5-(methylamino)-1,3-oxazole-4-carbonitrile](/img/structure/B256438.png)



![5-(2,5-dimethoxyphenyl)-8,8-dimethyl-2-methylsulfanyl-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B256451.png)
![3-fluoro-N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)carbamothioyl]benzamide](/img/structure/B256452.png)
![3-{[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(3-hydroxypropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B256453.png)
![2-methoxyethyl 2-ethyl-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B256455.png)
![Ethyl {2,4-dioxo-5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]-1,3-thiazolidin-3-yl}acetate](/img/structure/B256460.png)
![2-[(2E)-2-[(4-hexoxyphenyl)methylidene]hydrazinyl]-5-methyl-1,3-thiazol-4-one](/img/structure/B256464.png)

![N-[4-(4-bromophenyl)-3-(3-methoxypropyl)-2,3-dihydro-1,3-thiazol-2-ylidene]benzenesulfonamide](/img/structure/B256468.png)
![3-allyl-4-amino-5-[(4-methyl-1-piperazinyl)carbonyl]-1,3-thiazole-2(3H)-thione](/img/structure/B256471.png)
